Midostaurin
描述
Midostaurin, sold under the brand name Rydapt & Tauritmo both by Novartis, is a multi-targeted protein kinase inhibitor that has been investigated for the treatment of acute myeloid leukemia (AML), myelodysplastic syndrome (MDS) and advanced systemic mastocytosis .
Synthesis Analysis
Midostaurin was originally developed as a protein kinase C inhibitor and subsequently as an angiogenesis inhibitor, based on its inhibition of vascular endothelial growth factor receptor . It is metabolized into 2 metabolites (CGP62221 and CGP52421) by cytochrome P450 3A4 (CYP3A4) .
Molecular Structure Analysis
The molecular formula of Midostaurin is C35H30N4O4 . It has a molecular weight of 570.64 .
Chemical Reactions Analysis
Midostaurin is metabolized into 2 metabolites (CGP62221 and CGP52421) by cytochrome P450 3A4 (CYP3A4) .
Physical And Chemical Properties Analysis
Midostaurin has a molecular weight of 570.64 and a molecular formula of C35H30N4O4 . It is soluble in DMSO .
科学研究应用
Treatment of Adult Acute Myeloid Leukemia (AML)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used in combination with standard chemotherapy for the treatment of adult patients with newly diagnosed AML who are FLT3 mutation-positive . It was the first agent approved for the treatment of FLT3-mutated AML .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily . It is used in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation .
- Results/Outcomes: The RATIFY trial showed significant improvements in overall survival and event-free survival with the addition of midostaurin to standard chemotherapy .
Treatment of Advanced Systemic Mastocytosis (ASM)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with ASM . It works by slowing down the growth of mast cells .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
- Results/Outcomes: The overall response rate was 60% in a single-arm trial of midostaurin . Response rates were similar regardless of the subtype of advanced systemic mastocytosis, KIT mutation status, or exposure to previous therapy .
Treatment of Systemic Mastocytosis with Associated Hematological Neoplasm (SM-AHN)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with SM-AHN .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
- Results/Outcomes: In a single-arm trial of midostaurin, incomplete remission was achieved by 9 of 57 patients (16%) with SM-AHN .
Treatment of Mast Cell Leukemia (MCL)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with MCL .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
- Results/Outcomes: In a single-arm trial of midostaurin, 1 of 21 patients (5%) with MCL achieved a complete remission .
Treatment of Myelodysplastic Syndrome (MDS)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin has been investigated for the treatment of myelodysplastic syndrome (MDS), a group of disorders caused by poorly formed blood cells or ones that don’t work properly .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily . The specific regimen would depend on the patient’s condition and the treating physician’s discretion.
- Results/Outcomes: Clinical trials have primarily focused on relapsed/refractory MDS and have included single agent and combination agent studies . The specific outcomes would depend on the individual patient’s response to treatment.
Treatment of Aggressive Systemic Mastocytosis without Associated Hematological Neoplasm
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with aggressive systemic mastocytosis without an associated hematological neoplasm .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
Treatment of Myelodysplastic Syndrome (MDS)
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin has been investigated for the treatment of myelodysplastic syndrome (MDS), a group of disorders caused by poorly formed blood cells or ones that don’t work properly .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily . The specific regimen would depend on the patient’s condition and the treating physician’s discretion.
- Results/Outcomes: Clinical trials have primarily focused on relapsed/refractory MDS and have included single agent and combination agent studies . The specific outcomes would depend on the individual patient’s response to treatment.
Treatment of Aggressive Systemic Mastocytosis without Associated Hematological Neoplasm
- Scientific Field: Hematology/Oncology
- Application Summary: Midostaurin is used for the treatment of adult patients with aggressive systemic mastocytosis without an associated hematological neoplasm .
- Methods of Application: Midostaurin is administered orally at a dose of 100 mg twice daily .
- Results/Outcomes: In a single-arm trial of midostaurin, incomplete remission was achieved by 6 of 16 patients (38%; 95% confidence interval [CI]: 15%–65%) with aggressive systemic mastocytosis . Within the follow‐up period, the median duration of response was not reached for the patients with aggressive systemic mastocytosis (range, 12.1+ to 36.8+ months) .
安全和危害
Midostaurin should be handled with personal protective equipment/face protection. It should be used in a well-ventilated area and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . There was no notable increase in midostaurin-related adverse events in patients receiving strong CYP3A4 inhibitors .
未来方向
属性
IUPAC Name |
N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGQWWVMWDBQGC-IIFHNQTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
Record name | Midostaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
It potently inhibits multiple receptor tyrosine kinases. Midostaurin and its major active metabolites CGP62221 and CGP52421 inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR and WT and/or mutant FLT3 tyrosine kinases. Inhibition of FLT3 receptor signalling cascades induces apoptosis of target leukemia cells expressing target receptors and mast cells, in addition to its antiproliferative activity toward multiple cancer cell lines. Midostaurin also interacts with organic anion transporter (OATP) 1A1 and multidrug resistance protein (MRP)-2 according to preliminary in vitro studies. | |
Record name | Midostaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Midostaurin | |
CAS RN |
120685-11-2 | |
Record name | Midostaurin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120685112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Midostaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triaza-octacyclo [12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27- nonaen-4-yl]-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIDOSTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID912S5VON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
235-260 | |
Record name | Midostaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06595 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。